molecular formula C12H11ClO3 B14310734 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one CAS No. 116854-70-7

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one

Katalognummer: B14310734
CAS-Nummer: 116854-70-7
Molekulargewicht: 238.66 g/mol
InChI-Schlüssel: RWMRBNNWQLUEFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one typically involves the chloromethylation of 7-ethoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 7-ethoxy-2H-1-benzopyran-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of phenoxy derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohol derivatives.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . This compound can inhibit certain enzymes or receptors, thereby modulating biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is unique due to its benzopyran core structure, which imparts specific biological activities and chemical reactivity

Eigenschaften

CAS-Nummer

116854-70-7

Molekularformel

C12H11ClO3

Molekulargewicht

238.66 g/mol

IUPAC-Name

4-(chloromethyl)-7-ethoxychromen-2-one

InChI

InChI=1S/C12H11ClO3/c1-2-15-9-3-4-10-8(7-13)5-12(14)16-11(10)6-9/h3-6H,2,7H2,1H3

InChI-Schlüssel

RWMRBNNWQLUEFX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.